molecular formula C21H37NO5 B1262370 Tumonoic acid F

Tumonoic acid F

Cat. No. B1262370
M. Wt: 383.5 g/mol
InChI Key: PFYSYVJVRRSPAP-PVRLSMEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tumonoic acid F is a N-acyl-amino acid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Anti-inflammatory Activity : Tumonoic acid A and its derivatives, including Ethyl tumonoate A, were synthesized without protecting groups. Ethyl tumonoate A exhibits anti-inflammatory activity and inhibits calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).

Discovery and Isolation

  • Novel Metabolites from Cyanobacterial Assemblage : Tumonoic acids A, B, C, and derivatives methyl tumonoate A and B were isolated from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola. This discovery was significant in understanding the chemical diversity of marine cyanobacteria (Harrigan et al., 1999).

Biological Activity and Applications

  • Cytotoxic Constituents and Bioactivity : A study on the marine cyanobacterium Blennothrix cantharidosmum revealed the presence of tumonoic acids D-I, along with the known tumonoic acid A. These compounds displayed modest antimalarial activity and inhibition of quorum sensing, contributing to our understanding of the biological activity of these compounds (Clark et al., 2008).
  • Phylogeny-Guided Isolation and Activity : The phylogeny-guided isolation approach led to the discovery of Ethyl tumonoate A from the marine cyanobacterium cf. Oscillatoria margaritifera. This compound showed anti-inflammatory activity and inhibited calcium oscillations in neocortical neurons (Engene et al., 2011).

properties

Product Name

Tumonoic acid F

Molecular Formula

C21H37NO5

Molecular Weight

383.5 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H37NO5/c1-5-6-7-8-9-10-12-15(2)19(27-17(4)23)16(3)20(24)22-14-11-13-18(22)21(25)26/h15-16,18-19H,5-14H2,1-4H3,(H,25,26)/t15?,16-,18-,19-/m0/s1

InChI Key

PFYSYVJVRRSPAP-PVRLSMEHSA-N

Isomeric SMILES

CCCCCCCCC(C)[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)OC(=O)C

Canonical SMILES

CCCCCCCCC(C)C(C(C)C(=O)N1CCCC1C(=O)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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